Lipophilicity (logP) Advantage Over the 4-Methyl Analogue
4-(4-Isopropylphenyl)butan-2-ol exhibits a computed logP of 3.60, which is 0.73 log units higher than the 2.87 logP of the 4-methyl analogue 4-(p-tolyl)butan-2-ol . This difference corresponds to an approximately 5.4-fold higher calculated partition coefficient, indicating significantly greater hydrophobicity that affects solvent partitioning, membrane permeability, and retention in reversed-phase chromatographic purification.
Greater hydrophobicity aids organic-phase retention and extraction
Computed values; confirm with shake-flask or HPLC method
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.60 |
| Comparator Or Baseline | 4-(4-Methylphenyl)butan-2-ol: logP = 2.87 |
| Quantified Difference | ΔlogP = +0.73 (~5.4× higher partition coefficient) |
| Conditions | Computed logP values from Fluorochem product datasheets using consistent in silico methodology |
Why This Matters
The higher logP directly impacts chromatographic retention, extraction efficiency, and passive membrane partitioning during downstream synthetic transformations, making the isopropyl variant preferable for hydrophobic-phase reactions.
